molecular formula C5H2Cl2N4 B15095753 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Cat. No.: B15095753
M. Wt: 189.00 g/mol
InChI Key: QPQAJQWXWPUOLL-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 10132-07-7) is a halogenated pyrimidine derivative featuring amino and carbonitrile functional groups. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals and agrochemicals due to its reactive chlorine and amino substituents .

Properties

IUPAC Name

4-amino-2,6-dichloropyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(9)11-5(7)10-3/h(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQAJQWXWPUOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile typically involves the Vilsmeier-Haack reaction. This reaction converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The process involves the following steps:

    Formation of Vilsmeier reagent: POCl3 reacts with DMF to form the Vilsmeier reagent.

    Chlorination: The Vilsmeier reagent chlorinates the 4,6-dihydroxypyrimidine to form 4,6-dichloropyrimidine.

    Amination: The 4,6-dichloropyrimidine is then treated with ammonia or an amine to introduce the amino group at position 4.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reagents and conditions but with optimized parameters to ensure higher yields and purity. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions and to maintain the stability of the intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes structural analogs of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, highlighting substituent variations, molecular weights, and applications:

Compound Name CAS Molecular Weight Substituents Key Properties/Applications Source
This compound 10132-07-7 190.02 2,6-dichloro, 4-amino, 5-carbonitrile Synthesis precursor, medicinal chemistry intermediate
2,4-Dichloropyrimidine-5-carbonitrile 3177-24-0 173.99 2,4-dichloro, 5-carbonitrile Higher reactivity due to Cl at C2 and C4; used in cross-coupling reactions
4-[(4-Bromophenyl)amino]-2,6-dichloro-5-pyrimidinecarbonitrile 7150-32-5 346.59 4-bromophenylamino, 2,6-dichloro Enhanced steric bulk; potential kinase inhibitor scaffold
4-Amino-6-(4-chlorophenyl)-2-(phenethylamino)pyrimidine-5-carbonitrile - 349.82 4-chlorophenyl, phenethylamino Demonstrated antidiabetic activity (IC~50~ = 8.2 µM)
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile 33097-13-1 221.08 2-methylthio, 4,6-dichloro Improved solubility due to methylthio group; intermediate in antiviral agents
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate 502184-51-2 222.03 Methyl carboxylate, 2,6-dichloro Ester functionality enhances hydrolytic stability; used in peptide mimetics

Substituent Effects on Reactivity and Bioactivity

  • Chlorine Position : The 2,6-dichloro configuration in the target compound facilitates nucleophilic substitution at C4, whereas 2,4-dichloro analogs (e.g., 3177-24-0) exhibit higher electrophilicity at C2 and C4, enabling diverse functionalization .
  • Amino vs.
  • Carbonitrile vs. Carboxylate : The carbonitrile group in the target compound enhances hydrogen-bonding capacity, while ester derivatives (e.g., 502184-51-2) offer better stability under acidic conditions .

Biological Activity

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine core substituted with amino and nitrile groups, which contribute to its biological activity. The presence of chlorine atoms at positions 2 and 6 enhances its pharmacological properties by influencing interactions with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 4-amino-2,6-dichloropyrimidine derivatives. For instance:

  • In vitro Studies : A study conducted by the National Cancer Institute (NCI) assessed various pyrimidine derivatives against 60 cancer cell lines. The compound demonstrated promising anticancer activity with a selectivity ratio indicating strong efficacy against leukemia cells. The mechanism involved cell cycle arrest at the S phase and increased apoptosis in treated cells .
  • Case Study : Another investigation focused on a liposomal formulation of 4-amino-pyrimidine, which showed significant cytotoxicity against HeLa cells (75.91% reduction in cell viability at 20 μg/mL). In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of 66.47% for the liposomal form compared to lower rates for free forms and standard chemotherapy agents like 5-fluorouracil .

Table 1: Summary of Anticancer Activity

StudyCell LineTreatmentViability Reduction (%)Tumor Inhibition (%)
NCI StudyVariousCompound testedVaries by cell line-
Liposomal FormulationHeLaEncapsulated pyrimidine75.91%66.47%

Anti-inflammatory Activity

The anti-inflammatory properties of 4-amino-2,6-dichloropyrimidine derivatives have also been explored:

  • Mechanistic Insights : Research indicates that certain derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, specific compounds showed IC50 values against COX-2 in the low micromolar range, demonstrating significant anti-inflammatory potential .
  • Experimental Evidence : In animal models, pyrimidine derivatives were shown to reduce inflammation markers significantly, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-2,6-dichloropyrimidine is influenced by its structural components:

  • Substitution Effects : Substituents on the pyrimidine ring can enhance or diminish activity. For example, electron-donating groups have been associated with increased anti-inflammatory effects due to improved interactions with target enzymes .

Table 2: Structure-Activity Relationships

CompoundSubstituent TypeActivity TypeIC50 Value (μM)
Compound AElectron-donatingCOX-1 Inhibition19.45
Compound BElectron-withdrawingCOX-2 Inhibition23.8

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile?

A three-component reaction under thermal aqueous conditions is a validated method. This involves reacting β-chloroenaldehyde derivatives with appropriate amines and nitrile precursors. Key parameters include maintaining temperatures between 80–100°C and aqueous-phase optimization to enhance yield. Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>98% confirmed by HPLC) .

Table 1: Synthesis Conditions

ParameterOptimal Range
Temperature80–100°C
Solvent SystemWater/Ethanol (1:2)
Reaction Time6–8 hours
Purity (Post-Purification)>98% (HPLC)

Q. How should researchers characterize this compound spectroscopically?

Use a combination of techniques:

  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2212 cm⁻¹ and NH₂ bands at 3344–3478 cm⁻¹ .
  • NMR : Key signals include δH 7.52–8.41 ppm (aromatic protons) and δC 84.89 ppm (C5 pyrimidine carbon) in DMSO-d₆ .
  • Mass Spectrometry : Base peak at m/z 272 (M⁺) with fragmentation patterns consistent with pyrimidinecarbonitrile scaffolds .

Q. What safety protocols are critical during experimental handling?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers at 4°C to prevent degradation.
  • Dispose of waste via licensed hazardous waste services to mitigate environmental risks (e.g., aquatic toxicity) .

Advanced Research Questions

Q. How can computational chemistry optimize derivative design and synthesis?

Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example, ICReDD’s workflow combines reaction path searches with experimental validation, reducing trial-and-error cycles. Software like Gaussian or ORCA can predict substituent effects on electronic structure, guiding the selection of β-chloroenaldehyde precursors for targeted derivatives .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

Conduct systematic structure-activity relationship (SAR) studies:

  • Substituent Analysis : Compare 2-position groups (e.g., dichlorophenyl vs. thiophenyl) to assess antimicrobial potency .
  • Dose-Response Assays : Use standardized cell lines (e.g., MCF-7 for anticancer activity) to quantify EC₅₀ values and rule out assay-specific variability.
  • Statistical Modeling : Apply multivariate regression to isolate substituent contributions to bioactivity .

Q. What methodologies address low yields in scaled-up synthesis?

  • Process Control : Implement continuous-flow reactors to maintain consistent thermal profiles and reduce side reactions.
  • Membrane Separation : Use nanofiltration to isolate intermediates, improving throughput .
  • DoE (Design of Experiments) : Vary parameters (e.g., solvent ratio, catalyst loading) systematically to identify critical yield drivers .

Data Contradiction Analysis

Q. How to reconcile discrepancies in melting points reported across studies?

  • Source Verification : Cross-check purity data (e.g., >98% in catalog sources vs. lab-grade samples) .
  • Analytical Calibration : Validate DSC equipment with reference standards (e.g., indium) to ensure accuracy.
  • Polymorphism Screening : Perform X-ray crystallography to detect crystalline phase variations affecting mp .

Methodological Tools for Advanced Research

Q. Table 2: Software for Reaction Optimization

ToolApplicationReference
GaussianTransition state modeling
COSMOthermSolvent selection and solubility
LabCollectorData management and reproducibility

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